molecular formula C12H21IN2O B2481110 5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole CAS No. 1855944-34-1

5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole

Cat. No.: B2481110
CAS No.: 1855944-34-1
M. Wt: 336.217
InChI Key: CXNXUSRBNFRCIC-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butoxymethyl group at the 5-position, an iodine atom at the 4-position, and an isobutyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced at the 4-position of the pyrazole ring through an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the sec-Butoxymethyl Group: The sec-butoxymethyl group is introduced at the 5-position through an alkylation reaction using a suitable alkylating agent, such as sec-butyl bromide, in the presence of a base.

    Introduction of the Isobutyl Group: The isobutyl group is introduced at the 1-position through an alkylation reaction using isobutyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Esterification and Etherification: The sec-butoxymethyl group can participate in esterification and etherification reactions to form esters and ethers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can result in the formation of reduced pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole: Similar in structure but with a butyl group instead of an isobutyl group at the 1-position.

    5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole: Similar in structure but with a difluoromethyl group instead of an isobutyl group at the 1-position.

Uniqueness

5-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is unique due to the specific combination of functional groups and their positions on the pyrazole ring

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-5-10(4)16-8-12-11(13)6-14-15(12)7-9(2)3/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNXUSRBNFRCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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